molecular formula C19H36O2 B055752 7Z-nonadecenoic acid CAS No. 118020-79-4

7Z-nonadecenoic acid

Cat. No.: B055752
CAS No.: 118020-79-4
M. Wt: 296.5 g/mol
InChI Key: MBSJMRUSWQBXNI-SEYXRHQNSA-N
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Description

7Z-Nonadecenoic acid is a mono-unsaturated C19 fatty acid characterized by a cis double bond at the 7th carbon. This specific structural feature makes it a molecule of significant interest in lipidomics and metabolic research. It serves as a valuable analytical standard for the identification and quantification of complex lipid species in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Researchers utilize this compound to study the role of odd-chain and mono-unsaturated fatty acids in cellular membrane fluidity, signaling pathways, and energy metabolism. Its primary research value lies in elucidating the biochemical pathways of fatty acid elongation and desaturation, particularly in the context of metabolic disorders, bacterial lipid profiling, and the investigation of novel lipid-based biomarkers. As a defined chemical entity, it is essential for controlled experiments aiming to understand how specific fatty acid structures influence biological systems, providing a crucial tool for advancing our knowledge in biochemistry and molecular biology.

Properties

IUPAC Name

(Z)-nonadec-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21)/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSJMRUSWQBXNI-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of 7z Nonadecenoic Acid

Enzymatic Desaturation Mechanisms

The introduction of a cis-double bond at the seventh carbon position of the nonadecanoic acid backbone is a critical step in the formation of 7Z-nonadecenoic acid, a process catalyzed by specific fatty acid desaturases.

The biosynthesis of this compound is dependent on the action of specific desaturase enzymes. In plants, a class of enzymes known as Δ7-desaturases is responsible for introducing a double bond at the Δ7 position of fatty acids. For instance, the FAD5 enzyme in Arabidopsis thaliana is required for the synthesis of 7Z-hexadecenoic acid, a C16 analog, highlighting the role of Δ7-desaturases in creating this specific bond position. aocs.orgresearchgate.netcsic.es Research in the model liverwort Marchantia polymorpha has also identified an orthologue of AtFAD5, termed MpFAD5, which is essential for the synthesis of 7Z-hexadecenoic acid. researchgate.netcsic.es This suggests a conserved evolutionary function of FAD5 in Δ7-desaturation.

In mammals, the FADS1 gene product, traditionally known for its Δ5-desaturase activity, has been shown to exhibit Δ7-desaturase activity under certain conditions. nih.govnih.gov Specifically, FADS1 can catalyze the Δ7 desaturation of 11-eicosenoic acid (20:1n-9) to produce 7,11-eicosadienoic acid (20:2n-9). nih.govnih.gov This finding indicates that the enzymatic machinery for creating a Δ7 double bond exists in mammals and could potentially be involved in the metabolism of other fatty acids.

Role of Specific Fatty Acid Desaturases (e.g., Δ7-Desaturases)

Fatty Acid Elongation Systems

The formation of a 19-carbon chain, an atypical length for fatty acids, necessitates the involvement of fatty acid elongation systems. These systems, comprised of a complex of enzymes, sequentially add two-carbon units to a growing acyl-CoA chain. The synthesis of very-long-chain fatty acids (VLCFAs) is carried out by these elongation systems. The process involves four key enzymatic steps: condensation, reduction, dehydration, and a second reduction. While the specific elongase enzymes involved in the synthesis of C19 fatty acids are not as well-characterized as those for even-chain fatty acids, it is understood that the elongation machinery can utilize both saturated and unsaturated fatty acyl-CoAs as substrates. Therefore, a C17 or a shorter odd-chain fatty acid could be elongated to produce the C19 backbone of this compound, or a C17:1 fatty acid could be elongated.

Integration within Broader Lipid Metabolic Networks

The biosynthesis of this compound is not an isolated pathway but is integrated within the larger framework of cellular lipid metabolism, showing connections with pathways responsible for producing both shorter and longer fatty acid chains.

While this compound itself is a long-chain fatty acid, its synthesis is part of the broader cellular processes that produce very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbons. The fatty acid elongation systems responsible for VLCFA synthesis are the same systems that would be required to extend a shorter fatty acid chain to the C19 length of nonadecanoic acid. The regulation of these elongation systems is critical for maintaining the appropriate balance of different fatty acid species within the cell for various biological functions, from membrane structure to energy storage and signaling.

Interactive Data Table: Key Enzymes in Related Fatty Acid Metabolism

EnzymeFunctionSubstrate(s)Product(s)Relevance to this compound Synthesis
Δ7-Desaturase (FAD5) Introduces a cis-double bond at the Δ7 position.C16 fatty acids7Z-Hexadecenoic acidCatalyzes the formation of the characteristic Δ7 double bond. aocs.orgresearchgate.net
FADS1 Primarily a Δ5-desaturase, but can exhibit Δ7-desaturase activity.11-Eicosenoic acid (20:1n-9)7,11-Eicosadienoic acidDemonstrates Δ7-desaturase capability in mammals. nih.govnih.gov
Stearoyl-CoA Desaturase-1 (SCD1) Introduces a cis-double bond at the Δ9 position.Stearoyl-CoA, Palmitoyl-CoAOleoyl-CoA, Palmitoleoyl-CoAInfluences the pool of monounsaturated fatty acids available for further modification.
Fatty Acid Elongases Elongates fatty acyl-CoA chains by two carbons.C16-C18+ Acyl-CoAsC18-C20+ Acyl-CoAsRequired for synthesizing the C19 backbone.

Interplay with Hexadecanoid and Octadecanoid Pathways

Oxidative and Reductive Biotransformations (e.g., oxo-fatty acids, hydroxylation)

The metabolic fate of this compound can involve a series of oxidative and reductive biotransformations, leading to the formation of hydroxylated and oxo-fatty acids. These transformations are crucial for either preparing the fatty acid for further breakdown or for producing signaling molecules. Key enzymatic processes involved include hydroxylation by cytochrome P450 monooxygenases and subsequent oxidation to keto derivatives.

Hydroxylation

Hydroxylation is a primary oxidative modification of fatty acids, catalyzed by cytochrome P450 (P450) enzymes. These enzymes introduce a hydroxyl group at various positions along the fatty acid chain, including terminal (ω), sub-terminal (ω-1, ω-2, etc.), and in-chain positions. d-nb.inforsc.org

Omega (ω)-Hydroxylation : This process occurs at the methyl end of the fatty acid and is a common pathway for long-chain fatty acids. wikipedia.orggmcsurat.edu.in The CYP4 family of enzymes, particularly CYP4A and CYP4B, are well-known for their ω-hydroxylase activity on fatty acids with chain lengths up to 20 carbons. rsc.orgnih.gov The resulting ω-hydroxy fatty acid can be further oxidized to a dicarboxylic acid. wikipedia.orgourbiochemistry.com While direct evidence for this compound is limited, its C19 structure falls within the substrate range for these enzymes.

Sub-terminal Hydroxylation : P450 enzymes, such as CYP102A1 from Bacillus megaterium, are known to hydroxylate long-chain fatty acids at sub-terminal positions. This process is regioselective and can lead to a variety of hydroxylated isomers.

In-chain Hydroxylation : Unspecific peroxygenases (UPOs) and certain CYPs can introduce hydroxyl groups at internal carbons of the fatty acid chain. acs.org For instance, studies have shown that these enzymes can hydroxylate C8–C12 fatty acids at the C4 and C5 positions. acs.org

A study on the bacterium Micrococcus luteus demonstrated the conversion of unsaturated fatty acids with a cis-9 double bond to 10-hydroxy fatty acids. nih.gov This suggests that a similar mechanism could potentially lead to the hydroxylation of this compound at or near its double bond.

Formation of Oxo-Fatty Acids

Hydroxy fatty acids can be further oxidized to form oxo-fatty acids (also known as keto-fatty acids). This conversion is typically carried out by alcohol dehydrogenases. ourbiochemistry.com The position of the oxo group corresponds to the initial site of hydroxylation. For example, 10-hydroxystearic acid can be converted to 10-oxostearic acid. nih.gov The formation of oxo-fatty acids from monounsaturated fatty acids has also been documented. aocs.org

While specific research on this compound is not abundant, the existence of various oxo-nonadecanoic acids, such as 3-oxo-nonadecanoic acid and 10-oxononadecanoic acid, in databases like PubChem suggests that such metabolic transformations are plausible for the C19 backbone. ourbiochemistry.comnih.gov The presence of a double bond in this compound may influence the regioselectivity of these oxidative reactions.

Reductive Biotransformations

Data on Potential Biotransformation Products

The following table summarizes potential oxidative biotransformation products of nonadecenoic acid, based on known metabolic pathways for other fatty acids.

PrecursorBiotransformationEnzyme Class (Example)Potential Product
This compoundω-HydroxylationCytochrome P450 (CYP4 family)19-hydroxy-7Z-nonadecenoic acid
This compoundSub-terminal HydroxylationCytochrome P450 (e.g., CYP102A1)(ω-n)-hydroxy-7Z-nonadecenoic acid
This compoundIn-chain HydroxylationUnspecific Peroxygenase (UPO)Various hydroxy-7Z-nonadecenoic acids
Hydroxy-7Z-nonadecenoic acidOxidationAlcohol DehydrogenaseOxo-7Z-nonadecenoic acid

Biological Roles and Functional Implications of 7z Nonadecenoic Acid

Involvement in Cellular Signaling Pathways

Fatty acids are integral to cellular signaling, acting as precursors to signaling molecules or as direct ligands for receptors, thereby modulating various cellular processes. While direct evidence for 7Z-nonadecenoic acid's role is still emerging, the functions of other unsaturated fatty acids offer significant insights.

Unsaturated fatty acids are known to regulate gene transcription and can modulate stress-responsive transcriptional networks. ucdavis.edu For instance, arachidonic acid, another unsaturated fatty acid, is a well-established signaling molecule that can elicit defense and stress signaling in plants. ucdavis.edu In mammals, fatty acids and their derivatives are key mediators in pathways that regulate metabolism and inflammation. ucdavis.edumedrxiv.org Given that the structural properties of fatty acids, such as chain length and the position of double bonds, determine their biological activity, the unique structure of this compound suggests it may have specific signaling roles yet to be fully elucidated. vulcanchem.comucdavis.edu

Contribution to Membrane Lipid Composition and Dynamics

The lipid composition of cellular membranes is crucial for their function, influencing fluidity, permeability, and the activity of membrane-bound proteins. Monounsaturated fatty acids are key components of the cellular membranes in many organisms, including bacteria. glpbio.com

The cis double bond in the acyl chain of this compound introduces a kink, which prevents tight packing of the fatty acids in the membrane. This disruption increases membrane fluidity, which is essential for cellular function, especially in response to environmental stress like temperature changes. nih.gov The fact that this compound is an odd-chain fatty acid is also significant, as most naturally occurring fatty acids have an even number of carbons. vulcanchem.com This uncommon chain length may confer specific properties to the membranes in which it is incorporated. vulcanchem.com In marine invertebrates, for example, the synthesis of specific monounsaturated fatty acids can be part of a compensatory response to stress, highlighting their importance in maintaining membrane integrity. researchgate.net Similarly, some bacteria utilize branched-chain fatty acids to enhance membrane fluidity while increasing resistance to oxidative damage. nih.gov

Roles in Specialized Biological Functions

Fatty acids are involved in a wide array of specialized functions across different organisms, from defense mechanisms in plants to chemical communication in insects and mediating complex microbial interactions.

Plant Defense: In the plant kingdom, fatty acid-derived hormones called jasmonates are critical for regulating responses to developmental cues and stresses like herbivory and pathogen attacks. biorxiv.orgresearchgate.net Research on the liverwort Marchantia polymorpha has revealed that a structurally similar fatty acid, (7Z)-hexadecenoic acid (16:1n-9), is a crucial precursor for the synthesis of the bioactive jasmonate dinor-12-oxo-10,15(Z)-phytodienoic acid (dn-OPDA). biorxiv.orgresearchgate.net The production of (7Z)-hexadecenoic acid is dependent on the FAD5 enzyme and is the first step in the hexadecanoid pathway, which is essential for mounting defense responses to wounding and insect feeding. biorxiv.orgresearchgate.net This suggests that fatty acids with a 7Z-double bond are ancient and conserved components of plant defense signaling.

Microbial Interactions: In complex microbial ecosystems, microorganisms interact through the secretion of various metabolites, including fatty acids. nih.govopenmicrobiologyjournal.com These interactions can be cooperative or competitive and are fundamental in shaping the microbial community structure and function in environments like fermented foods. nih.govfrontiersin.orgmdpi.com Acetic acid bacteria, for instance, are known to interact with yeasts and lactic acid bacteria, influencing the production of metabolites that define the characteristics of the final product. nih.gov Fatty acids can act as signaling molecules or antimicrobial agents in these environments, thereby mediating the intricate relationships between different microbial species. mdpi.com

Insect Biology: Insects utilize fatty acids for a variety of purposes, including as energy sources and as signaling molecules. nih.gov The saturated counterpart of this compound, nonadecanoic acid, has been identified as a pheromone in certain insects. Furthermore, various fatty acids, including nonadecanoic acid, have demonstrated insecticidal properties, affecting the neurological system of insects upon contact. researchgate.net

Association with Systemic Metabolic Processes

Unsaturated fatty acids are central players in systemic metabolism, primarily recognized for their role in energy storage and production. medrxiv.org Emerging evidence points to more nuanced roles in regulating metabolic homeostasis.

Studies on animal models have linked circulating levels of specific monounsaturated fatty acids to improved insulin (B600854) sensitivity and glucose management. jst.go.jp Research involving rats fed a high-fructose diet found that levels of a related isomer, 10Z-nonadecenoic acid, were upregulated. nih.gov This change was associated with disturbances in metabolic pathways, particularly primary bile acid biosynthesis, suggesting a link between odd-chain monounsaturated fatty acids and metabolic diseases. nih.gov Furthermore, pathway analysis has connected the biosynthesis of unsaturated fatty acids with the citrate (B86180) (TCA) cycle, a core pathway for energy metabolism. medrxiv.org This suggests that unsaturated fatty acids may act as signaling messengers between tissues, such as in the muscle-brain crosstalk, to regulate systemic energy balance. medrxiv.org

Derivatives and Analogues of 7z Nonadecenoic Acid in Research

Structurally Modified Nonadecenoic Acid Species

Alkyl Esters (e.g., Methyl and Ethyl Esters)

Alkyl esters of 7Z-nonadecenoic acid, particularly methyl and ethyl esters, are significant derivatives primarily used for analytical purposes. biosynth.comontosight.airesearchgate.net The process of converting fatty acids to their methyl esters (FAMEs) or ethyl esters (FAEEs) is a standard procedure in lipid analysis, facilitating their separation, identification, and quantification by gas chromatography-mass spectrometry (GC-MS). nih.govplos.org

Methyl 7Z-nonadecenoate is a commercially available derivative that serves as a high-purity analytical standard. biosynth.comlarodan.com This allows for the accurate identification and quantification of this compound in complex biological samples. vulcanchem.com For instance, the analysis of fatty acid profiles in various organisms often involves the conversion of all fatty acids to their methyl esters to create a comprehensive profile. biorxiv.org While less common, ethyl esters are also utilized in a similar capacity. researchgate.net

The primary research application of these alkyl esters lies in their utility as reference materials in lipidomics and metabolomics studies. biosynth.comcaymanchem.com Their predictable behavior in analytical systems makes them indispensable for the structural elucidation and quantification of the parent fatty acid. biorxiv.org

Table 1: Properties of Methyl 7Z-nonadecenoate

Property Value Source
Molecular Formula C20H38O2 larodan.com
Molecular Weight 310.52 g/mol larodan.com
CAS Number 146407-37-6 larodan.com
Purity >99% larodan.com

Branched and Substituted Derivatives (e.g., Methylated, Hydroxylated, Oxo-derivatives)

Research also extends to nonadecenoic acid derivatives with additional chemical modifications, such as branching (methylation) or the introduction of functional groups like hydroxyl or oxo groups. These modifications can significantly alter the molecule's physical properties and biological activity.

Methylated Derivatives: Methyl-branched fatty acids are found in various organisms. While specific research on methylated this compound is limited, studies on related methylated fatty acids indicate their importance in bacterial cell membranes and as signaling molecules. lipidmaps.org

Hydroxylated Derivatives: Hydroxylated fatty acids are involved in various metabolic pathways. For example, studies have identified various hydroxylated fatty acids, though specific research focusing on hydroxylated this compound is not prevalent. ebi.ac.ukrsc.org

Oxo-derivatives: Oxo-fatty acids are another class of modified lipids with diverse biological roles. 3-Oxo-nonadecanoic acid is a known derivative, classified as a long-chain fatty acid. nih.gov The presence of a keto group can influence the molecule's reactivity and its interaction with enzymes. rsc.orglipidmaps.orgrsc.org

These substituted derivatives are often studied to understand the enzymatic pathways that produce them and their subsequent metabolic fates.

Geometrical Isomers (e.g., E-isomer)

The geometrical isomer of this compound is 7E-nonadecenoic acid, also known as trans-7-nonadecenoic acid. larodan.comesslabshop.combroadpharm.com The "E" (entgegen) designation indicates that the hydrocarbon chains are on opposite sides of the double bond, resulting in a straighter molecular shape compared to the "Z" (zusammen) isomer, which has a kink. larodan.com

This structural difference can lead to distinct physical properties and biological activities. In research, 7E-nonadecenoic acid is often used as a comparative standard to investigate the specific effects of the cis versus trans configuration at the 7-position. scbt.comglpbio.comscbt.com The availability of high-purity 7E-nonadecenoic acid facilitates these comparative studies. larodan.comesslabshop.combroadpharm.comalfa-chemistry.comchiron.nohpst.cz

Table 2: Comparison of 7Z- and 7E-Nonadecenoic Acid

Property This compound 7E-Nonadecenoic Acid
Synonym cis-7-Nonadecenoic acid trans-7-Nonadecenoic acid
CAS Number 118020-79-4 larodan.comscbt.com 191544-99-7 larodan.comesslabshop.combroadpharm.com
Molecular Formula C19H36O2 larodan.comebi.ac.uk C19H36O2 larodan.combroadpharm.com
Molecular Weight 296.49 g/mol vulcanchem.comlarodan.com 296.49 g/mol larodan.com
Double Bond Configuration Cis (Z) Trans (E)

Incorporation into Complex Lipids (e.g., Lysophospholipids)

Beyond its free fatty acid form, this compound can be incorporated into more complex lipid structures, such as phospholipids (B1166683). google.com One area of research interest is its presence in lysophospholipids. Lysophospholipids are signaling molecules derived from phospholipids that have lost one of their fatty acid chains.

The incorporation of specific fatty acids, including unsaturated ones like nonadecenoic acid, into the lysophospholipid structure is crucial for their biological activity. google.com For example, lysophosphatidylcholines containing specific acyl chains can have varied effects on cell signaling and membrane properties. medrxiv.org Research has explored the synthesis of lysophospholipid analogues with specific unsaturated fatty acyl chains, including those of similar chain length to nonadecenoic acid, to investigate their potential as bioactive compounds. google.com The presence of this compound in complex lipids like triacylglycerols has also been noted in metabolomics databases. metabolomicsworkbench.orgmetabolomicsworkbench.org

The study of these complex lipids helps to elucidate the broader metabolic context of this compound and its contribution to the vast and intricate landscape of the lipidome.

Advanced Methodologies for the Academic Research of 7z Nonadecenoic Acid

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of 7Z-nonadecenoic acid is its extraction from the sample matrix and subsequent preparation for analysis.

The analysis of fatty acids by gas chromatography often necessitates their conversion into more volatile and less polar derivatives. mdpi.com The most common method is the transformation of fatty acids into fatty acid methyl esters (FAMEs). mdpi.com This derivatization is essential because in their free form, the high polarity of fatty acids can lead to adsorption issues during analysis. sigmaaldrich.com

A widely used procedure for lipid extraction is the Bligh and Dyer method, which utilizes a chloroform (B151607) and methanol (B129727) mixture. nih.gov An alternative that avoids the use of the toxic solvent chloroform is extraction with tert-butyl methyl ether (MTBE) and methanol, which has been shown to be equally efficient. nih.gov For instance, in the analysis of fatty acids in milk, a direct-dilution and transesterification method can be employed, where nonadecanoic acid is often used as an internal standard. nih.gov

The derivatization to FAMEs is typically an esterification reaction catalyzed by an agent like boron trichloride (B1173362) (BCl3) or methanolic hydrochloric acid (HCl). sigmaaldrich.comnih.gov The catalyst protonates an oxygen atom of the carboxyl group, making the fatty acid more reactive. sigmaaldrich.com Methanolic HCl has been demonstrated to be suitable for the derivatization of various lipid classes, including free fatty acids, polar lipids, triacylglycerols, and cholesterol esters. nih.gov The process may involve heating the sample with the derivatizing agent, followed by quenching the reaction and extracting the FAMEs with a non-polar solvent like hexane. sigmaaldrich.comnih.gov

Table 1: Comparison of Derivatization Methods for FAME Analysis

Derivatization Method Efficacy for Different Lipid Classes Notes
Trimethylsulfonium hydroxide (B78521) (TMSH) Insufficient for polyunsaturated fatty acids (PUFAs) (<50% efficacy). nih.gov ---
Potassium hydroxide (KOH) Fails to derivatize free fatty acids (FFAs). nih.gov Yields can be low for absolute fatty acid concentrations. nih.gov
Boron trifluoride (BF3) Insufficient for cholesterol esters and triacylglycerols. nih.gov Yields can be low for absolute fatty acid concentrations. nih.gov
Methanolic hydrochloric acid (HCl) Suitable for FFAs, polar lipids, triacylglycerols, and cholesterol esters (>80% efficacy). nih.gov Considered a robust method for analyzing fatty acid concentrations and patterns in biological samples. nih.gov

This table is based on data from a comparative study of derivatization protocols. nih.gov

Following extraction, purification is often necessary to isolate this compound from other lipids and interfering compounds. Medium pressure liquid chromatography is a technique that can be used for the separation and purification of lipid classes. google.comgoogleapis.com In some cases, a further purification step using a water/chloroform extraction can be employed to remove residual degradation products that may have formed during chromatographic separation. google.comgoogleapis.com Solid-phase extraction (SPE) is another common technique for purifying lipid extracts. For example, total lipids can be isolated by elution from a column containing Celite 545 with a dichloromethane:methanol mixture. mdpi.com

Lipid Extraction and Derivatization (e.g., FAME analysis)

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating this compound from other fatty acids and compounds within a sample, allowing for its accurate identification and quantification.

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds like FAMEs. scielo.brmdpi.com The separation in GC is based on the differential partitioning of the analytes between a stationary phase within the GC column and a mobile gas phase (carrier gas), often helium. mdpi.comijper.org

Flame Ionization Detection (FID): The flame ionization detector (FID) is a common detector used in GC for quantifying organic compounds. scioninstruments.com As the separated FAMEs elute from the GC column, they are combusted in a hydrogen-air flame, producing ions. scioninstruments.com The resulting electrical current is proportional to the amount of carbon atoms in the analyte, allowing for quantification. scioninstruments.com GC-FID is a robust method for the quantitative analysis of FAMEs. boku.ac.at

Mass Spectrometry (MS): When coupled with a mass spectrometer (GC-MS), GC provides not only separation but also detailed structural information for identification. 6-napse.com The mass spectrometer ionizes the eluting compounds, typically using electron impact (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). mdpi.com The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries, such as the NIST library, for confident compound identification. ijper.org GC-MS can be operated in different modes, such as full scan mode for general analysis or selected ion monitoring (SIM) mode for targeted quantification of specific compounds like this compound. mdpi.com The combination of GC with both FID and MS (GC-MS/FID) allows for simultaneous quantification and qualitative analysis. boku.ac.at

In a study on the fatty acid composition of Marchantia polymorpha, GC-MS was used to quantify various fatty acids, including C16 and C18 species, after derivatization to FAMEs. biorxiv.org The analysis was performed on an Agilent GC system coupled to a QTOF mass spectrometer. biorxiv.org

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), offers an alternative and complementary approach to GC for fatty acid analysis. ijper.orgresearchgate.net LC is especially advantageous for analyzing less volatile or thermally unstable compounds. nih.gov

Reversed-phase HPLC, often using a C18 column, is a common mode for separating fatty acids. mdpi.comgoogle.com The mobile phase typically consists of a mixture of solvents like acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape. ijper.orgmdpi.com A study on the analysis of fatty acids in polysorbate 80 utilized cis-10-nonadecenoic acid as an internal standard in an LC-based method. waters.com

LC coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for lipidomics, enabling the analysis of a wide range of fatty acids, including very-long-chain fatty acids. nih.gov This technique provides high mass accuracy, which aids in the confident identification of compounds. nih.gov For example, UPLC-QTOF-MS has been used for the lipidomics analysis of facial lipids. nih.gov

Gas Chromatography (GC) with Various Detection Systems (e.g., FID, MS)

Mass Spectrometry (MS)-Based Structural Elucidation

Mass spectrometry is indispensable for the definitive structural elucidation of fatty acids like this compound. Beyond its use as a detector for chromatography, MS provides critical information about the molecular weight and fragmentation pattern of a molecule.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. nih.gov For this compound (C19H36O2), the expected monoisotopic mass is 296.27153. ebi.ac.uk

Tandem mass spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis. It can be used to determine the position of double bonds within an unsaturated fatty acid. nih.gov Ozone-induced dissociation (OzID) is a specific MS/MS technique that can be coupled with liquid chromatography to pinpoint the location of double bonds in unsaturated fatty acids, even in complex mixtures. This method allows for the de novo identification of fatty acid isomers without the need for authentic standards. Multi-stage MS and novel ion activation methods have been employed for the complete structural elucidation of complex fatty acids from biological samples. nih.gov

High-Resolution Mass Spectrometry (e.g., QTOF)

High-resolution mass spectrometry (HRMS), particularly Quadrupole Time-of-Flight (QTOF) mass spectrometry, is a cornerstone in the analysis of fatty acids like this compound. nih.govsciex.com This technology offers exceptional mass accuracy and resolution, enabling the precise determination of elemental compositions and distinguishing between compounds with very similar masses. nih.govsciex.com When coupled with liquid chromatography (LC), LC-QTOF/MS provides a powerful platform for both targeted and untargeted metabolomics, allowing for the identification and quantification of a wide array of metabolites, including specific fatty acid isomers. nih.govnih.gov

In the context of this compound research, LC-QTOF/MS facilitates the separation of the fatty acid from a complex biological matrix, followed by high-resolution mass analysis. nih.govijper.org This is crucial for distinguishing this compound from other isomers of nonadecenoic acid and from other fatty acids with similar retention times. biorxiv.org The high mass accuracy of QTOF-MS helps in confirming the molecular formula of the detected analyte, which for this compound is C₁₉H₃₆O₂. ebi.ac.uklarodan.com

Key applications of HRMS (QTOF) in this compound research include:

  • Accurate Mass Measurement: Confirming the elemental composition of this compound. ebi.ac.uklarodan.com
  • Metabolite Profiling: Identifying and quantifying this compound in complex biological samples like plasma or tissue extracts. biorxiv.orgjst.go.jp
  • Isomer Differentiation: Aiding in the separation and identification of different fatty acid isomers when combined with appropriate chromatographic techniques. biorxiv.org
  • Advanced Fragmentation Techniques (e.g., Ozone-Induced Dissociation for double bond elucidation)

    Determining the precise location of the double bond is a significant challenge in fatty acid analysis. researchgate.net Advanced fragmentation techniques are essential for the structural elucidation of unsaturated fatty acids like this compound. nih.gov One such powerful method is Ozone-Induced Dissociation (OzID). nih.govscispace.com

    OzID is a mass spectrometry-based technique that involves the reaction of mass-selected lipid ions with ozone gas. nih.gov This reaction specifically cleaves the carbon-carbon double bonds, generating characteristic fragment ions. scispace.com The masses of these fragments are diagnostic of the original position of the double bond within the fatty acid chain. nih.gov For this compound, OzID would produce specific fragments that confirm the double bond is located at the 7th carbon position.

    This technique can be used in conjunction with conventional collision-induced dissociation (CID) to provide a comprehensive structural assignment of lipids in complex mixtures without the need for extensive sample preparation or derivatization. nih.gov The development of workflows like Ozone-enabled Fatty Acid Discovery (OzFAD) integrates liquid chromatography and mass spectrometry with gas-phase ozonolysis to discover and identify new unsaturated fatty acids in biological samples. biorxiv.org

    Single Quadrupole MS for Reaction Monitoring

    While high-resolution instruments are vital for identification, single quadrupole mass spectrometers play a crucial role in the routine and high-throughput quantitative analysis of fatty acids, often in the context of reaction monitoring. nih.gov When coupled with gas chromatography (GC-MS), a single quadrupole MS can be used to monitor the formation of fatty acid methyl esters (FAMEs), which are common derivatives used for GC analysis. nih.govresearchgate.net

    In the study of this compound, a single quadrupole GC-MS could be employed to:

  • Monitor derivatization reactions: Ensuring the complete conversion of this compound to its methyl ester (7Z-nonadecenoate) prior to quantitative analysis. nih.gov
  • Quantify known compounds: Once a method is established, a single quadrupole MS provides a robust and cost-effective way to measure the concentration of this compound in numerous samples.
  • Analyze fragmentation patterns: The fragmentation patterns generated in a single quadrupole MS, while not as detailed as those from advanced techniques, can still provide confirmatory evidence for the identity of a compound. youtube.comlibretexts.org For instance, the loss of specific neutral fragments can be indicative of the fatty acid structure. libretexts.orgsavemyexams.com
  • Spectroscopic Analysis for Qualitative and Quantitative Assessment (e.g., FTIR, Raman Spectroscopy)

    Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy offer non-destructive and rapid methods for the qualitative and quantitative analysis of fatty acids. core.ac.ukresearchgate.net

    Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds, making it well-suited for studying the carbon backbone and double bonds of fatty acids. mdpi.com The Raman spectrum of this compound would exhibit distinct peaks corresponding to the C=C stretching of the cis-double bond and various C-C and C-H vibrations. nih.govresearchgate.net Researchers have used Raman spectroscopy to determine the degree of unsaturation in lipids within living cells. mdpi.com Combining Raman spectroscopy with machine learning algorithms has shown promise for the rapid classification and adulteration detection of edible oils based on their fatty acid profiles. nih.gov

    Integration of Multi-Omics Approaches (e.g., Metabolomics, Transcriptomics)

    To understand the biological significance of this compound, researchers are increasingly integrating multi-omics approaches. nih.gov This involves combining data from different "omics" fields, such as metabolomics (the study of metabolites) and transcriptomics (the study of gene expression). nih.gov

    By correlating the abundance of this compound (a metabolite) with the expression levels of specific genes (the transcriptome), scientists can identify potential enzymes and pathways involved in its synthesis and metabolism. nih.gov For example, a study on the liverwort Marchantia polymorpha used a combination of metabolomics and transcriptomics to identify a fatty acid desaturase (FAD) responsible for the synthesis of another C16 fatty acid, demonstrating the power of this integrated approach. biorxiv.org

    In the context of this compound, a multi-omics study might involve:

  • Quantifying this compound levels across different tissues or experimental conditions using metabolomics techniques (e.g., LC-MS). jst.go.jpnottingham.ac.uk
  • Simultaneously measuring the expression of all genes in the same samples using transcriptomics (e.g., RNA-sequencing).
  • Using bioinformatics to identify genes whose expression patterns are highly correlated with the levels of this compound.
  • This approach can provide valuable insights into the genetic basis of this compound production and its potential biological roles. nih.gov

    Use of Internal Standards in Quantitative Analysis (e.g., Nonadecanoic Acid)

    Accurate quantification of fatty acids is essential for meaningful biological interpretation. researchgate.net The use of internal standards is a critical practice in quantitative analysis to correct for variations in sample preparation, extraction, and instrument response. sigmaaldrich.comsigmaaldrich.com For the analysis of this compound, the saturated fatty acid Nonadecanoic acid (C19:0) is an ideal internal standard. mdpi.comscispace.comnih.gov

    Reasons for using Nonadecanoic acid as an internal standard:

  • Structural Similarity: Nonadecanoic acid has the same carbon chain length (19 carbons) as this compound, meaning it will have similar chemical and physical properties, leading to comparable behavior during extraction and chromatographic separation. sigmaaldrich.com
  • Natural Abundance: It is typically found in low abundance or is absent in many biological systems, preventing interference with the measurement of endogenous compounds.
  • Chemical Stability: As a saturated fatty acid, it is chemically stable and does not degrade easily during sample processing.
  • Emerging Research Directions and Future Perspectives on 7z Nonadecenoic Acid

    Untargeted Discovery of Novel Fatty Acid Isomers

    The identification of specific fatty acid isomers from the vast and complex lipidome presents a significant analytical challenge. Untargeted metabolomics and lipidomics approaches are at the forefront of discovering novel isomers that are often masked in conventional analyses due to incomplete chromatographic separation or lack of diagnostic methods for structural elucidation. biorxiv.org These discovery-oriented workflows allow for the detection of molecules without prior knowledge of their existence in a sample, enabling the identification of non-canonical double bond positions and other structural variations. biorxiv.orgmdpi.com

    A key challenge in lipidomics is the differentiation of isomers, which often have identical masses and similar chromatographic behaviors. Recent innovations, however, are expanding the capacity to identify these molecules. One such comprehensive workflow couples liquid chromatography and mass spectrometry with gas-phase ozonolysis of double bonds (a technique sometimes referred to as OzFAD). biorxiv.org This method facilitates the de novo identification of unsaturated fatty acids in complex biological media, including human plasma and various cell lines. biorxiv.org While this technique has successfully identified and quantified several isomers of nonadecenoic acid, such as 9Z-, 10Z-, and 11Z-nonadecenoic acid in human plasma, the specific untargeted discovery of 7Z-nonadecenoic acid in the literature remains less documented. biorxiv.org The application of such powerful untargeted analytical strategies is essential for uncovering the full diversity of fatty acid isomers like this compound in biological systems. biorxiv.org

    Elucidation of Regulatory Mechanisms in Biosynthesis and Metabolism

    The regulatory networks governing the biosynthesis and metabolism of most odd-chain monounsaturated fatty acids, including this compound, are not as extensively characterized as those for their even-chain counterparts like oleic or palmitoleic acid. jst.go.jp Generally, the synthesis of monounsaturated fatty acids involves the action of fatty acid synthase (FAS) to produce a saturated fatty acid precursor, which is then acted upon by desaturase enzymes that introduce a double bond at a specific position. jst.go.jp Subsequent modifications can occur through elongation enzymes that add two-carbon units to the fatty acid chain. jst.go.jp

    While the specific enzymes responsible for the production of this compound have not been definitively identified in the literature, research into other fatty acids provides a model for future investigation. For instance, in the plant Arabidopsis, a specific Δ⁷-desaturase, FAD5, is required for the synthesis of 7Z-hexadecenoic acid from palmitic acid. biorxiv.orgcsic.esresearchgate.net The existence of such position-specific desaturases highlights the precise enzymatic control that dictates the structure of the resulting fatty acid. Understanding the metabolism of this compound would also require investigating its incorporation into complex lipids and its breakdown via pathways such as β-oxidation. jst.go.jp Future research is needed to identify the specific desaturases, elongases, and other regulatory proteins that control the cellular levels of this compound.

    Systems Biology Approaches to Understand Network Interactions

    Systems biology offers a powerful framework for understanding the complex roles of individual metabolites by integrating multiple layers of biological information, such as genomics, transcriptomics, and metabolomics. This holistic approach is crucial for mapping the network interactions of fatty acids like this compound within cellular and physiological processes. nih.govnih.gov By correlating changes in the levels of specific lipids with alterations in gene expression and protein activity, researchers can generate hypotheses about their function and regulatory pathways. nih.gov

    For example, integrated metabolomics and transcriptomics analyses have been used to decipher the molecular mechanisms underlying plant-fungus symbiosis, where long-chain fatty acids were identified as key depleted metabolites in colonized oak roots. nih.gov Similarly, such correlative analyses in the plant genus Echinacea helped to identify a key enzyme in the biosynthesis of alkamides, which are derived from fatty acid and amino acid precursors. nih.gov While these studies did not specifically focus on this compound, they provide a clear blueprint for its future investigation. Applying systems biology approaches could reveal how this compound levels are associated with specific gene networks, signaling pathways, and physiological states, ultimately elucidating its biological significance. nih.govnih.gov

    Development of High-Throughput Analytical Platforms

    The accurate identification and quantification of specific fatty acid isomers from complex biological matrices depend on the continuous development of advanced, high-throughput analytical platforms. Modern lipidomics relies heavily on the coupling of high-resolution separation techniques with sensitive mass spectrometry. nih.gov

    Platforms such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) provide high-resolution separation and accurate mass measurements, enabling the distinction of different lipid species. nih.gov For even greater resolving power, Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) offers extreme resolution, allowing for the fine separation of molecules with very similar mass-to-charge ratios. medrxiv.org

    To overcome the challenge of identifying double bond positions in unsaturated fatty acids, innovative high-throughput workflows have been developed. A notable example is the integration of online ozonolysis with liquid chromatography and mass spectrometry. biorxiv.org This platform provides structural information over a wide dynamic range, even for isomers that are not fully separated chromatographically, and has been used to identify multiple nonadecenoic acid isomers in human plasma. biorxiv.org The development of specialized data processing software, such as MS-DIAL and MZmine2, is also critical for automating the analysis of the vast datasets generated by these high-throughput platforms, streamlining everything from peak detection to lipid identification. dergipark.org.tr

    Investigations into Comparative Lipidomics across Diverse Organisms

    Comparative lipidomics, the systematic study of lipid profiles across different species, tissues, or physiological conditions, is a powerful approach to uncover the distribution and potential functions of specific fatty acids. By comparing the presence and abundance of lipids like this compound in diverse organisms, researchers can gain insights into their evolutionary conservation and specialized biological roles.

    Lipidomics studies have identified C19 fatty acids in a variety of organisms and contexts, though the specific 7Z isomer is not always differentiated.

    In humans , analyses of plasma have revealed the presence of several nonadecenoic acid isomers, suggesting they are part of the complex human lipidome. biorxiv.org

    In plants , nonadecanoic acid (the saturated C19 fatty acid) was identified as a differential metabolite between two different species of goji (Lycium barbarum), where it was linked to the composition of leaf surface wax. mdpi.com

    In symbiotic systems , nonadecanoic acid was also found in a metabolomic study of oak tree roots, where its levels were altered by colonization with an ectomycorrhizal fungus. nih.gov

    In animal products , detailed fatty acid profiling of cow's milk has quantified numerous fatty acids, including nonadecanoic acid, to understand the effects of diet. nih.gov

    These studies highlight the widespread, yet varied, distribution of C19 fatty acids. Future comparative lipidomics investigations using advanced analytical platforms with isomer-resolving capabilities will be essential to specifically map the presence and abundance of this compound across the biological world.

    Q & A

    Q. What analytical methods are recommended to confirm the structural identity and purity of 7Z-nonadecenoic acid in synthesized samples?

    To confirm the structure and purity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for double-bond configuration and carbon chain analysis), gas chromatography-mass spectrometry (GC-MS) for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups like carboxylic acids. Cross-referencing spectral data with databases such as the NIST Chemistry WebBook ensures accuracy . Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection, calibrated against certified reference standards.

    Q. What safety protocols are essential when handling this compound in laboratory settings?

    Safety measures align with GHS guidelines:

    • Use flame-resistant lab equipment and avoid ignition sources due to flammability (H225) .
    • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (H315, H319) .
    • Conduct experiments in a fume hood to minimize inhalation risks.
    • Store samples in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation .

    Advanced Research Questions

    Q. How should researchers design experiments to evaluate the inhibitory effects of this compound on lipid-metabolizing enzymes?

    • Hypothesis-driven design : Start with a clear hypothesis, e.g., "this compound competitively inhibits phospholipase A2 at physiological concentrations."
    • Controls : Include positive controls (known inhibitors) and negative controls (solvent-only treatments).
    • Variables : Standardize enzyme source (e.g., recombinant human enzymes), substrate concentrations, and pH/temperature conditions .
    • Data collection : Use kinetic assays (e.g., spectrophotometric monitoring of substrate depletion) with triplicate measurements to ensure reproducibility. Apply ANOVA or mixed-effects models to analyze dose-response relationships .

    Q. How can contradictory findings about the pro-inflammatory vs. anti-inflammatory roles of this compound be resolved?

    • Meta-analysis : Systematically review studies to identify confounding variables (e.g., cell type, dosage, exposure duration) .
    • Mechanistic studies : Use gene knockout models (e.g., COX-2 deficient cells) to isolate pathways affected by the compound.
    • Clustered data adjustments : Account for nested variables (e.g., donor variability in primary cell studies) using multilevel regression models .

    Methodological Tables

    Q. Table 1: Analytical Techniques for this compound Characterization

    MethodApplicationKey ParametersReference
    NMRDouble-bond position (Z/E isomerism)1^1H and 13^13C shifts
    GC-MSMolecular weight, purityRetention time, mass spectra
    HPLC-UVQuantification of impuritiesPeak area, calibration curves

    Q. Table 2: Experimental Design Checklist for Enzyme Inhibition Studies

    ComponentDescriptionReference
    HypothesisClearly state the mechanism of inhibition (competitive/non-competitive).
    ControlsInclude solvent-only and known inhibitor groups.
    ReplicatesMinimum n=3 per condition to assess variability.
    Statistical modelUse mixed-effects models for clustered data (e.g., multiple assay plates).

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.